![molecular formula C11H13N3 B15087991 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is an organic compound with a complex structure that includes a pyrazole ring and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Applications De Recherche Scientifique
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- 2-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- 2-[(3-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
Uniqueness
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7H,8,12H2,1H3 |
Clé InChI |
ZUTBNCYKRWAETQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C(=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


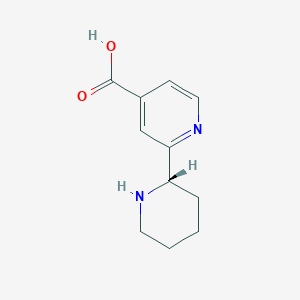
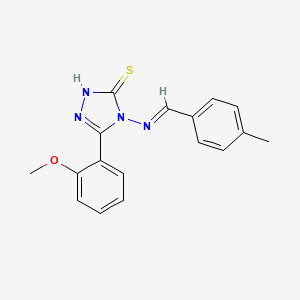

![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
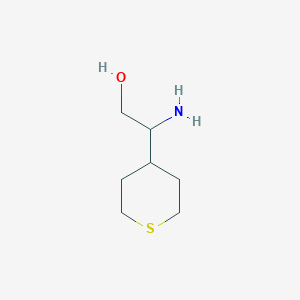

![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
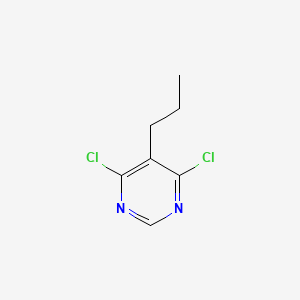
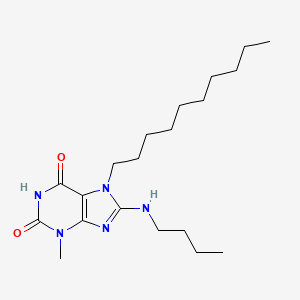
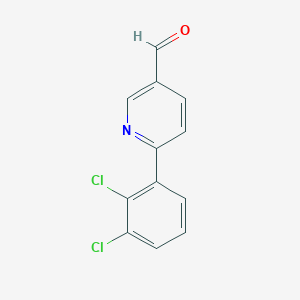
![6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B15087989.png)
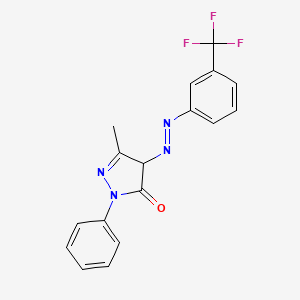

![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
